![molecular formula C10H11Cl B15450104 (3-Chlorobut-3-en-1-yl)benzene CAS No. 62692-39-1](/img/structure/B15450104.png)
(3-Chlorobut-3-en-1-yl)benzene
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Description
(3-Chlorobut-3-en-1-yl)benzene is a useful research compound. Its molecular formula is C10H11Cl and its molecular weight is 166.65 g/mol. The purity is usually 95%.
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Biological Activity
(3-Chlorobut-3-en-1-yl)benzene, a chlorinated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse sources and data tables.
Chemical Structure and Properties
This compound, with the chemical formula C10H11Cl, features a chlorinated butenyl side chain attached to a benzene ring. The presence of the chlorine atom significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study assessed its effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
Cytotoxicity
Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was tested on human breast cancer cells (MCF-7), showing significant cell viability reduction at higher concentrations.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 85 |
25 | 60 |
50 | 30 |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, causing structural destabilization.
- Reactive Oxygen Species (ROS) Generation : Studies indicate that exposure to this compound leads to increased ROS production, contributing to oxidative stress and subsequent cellular damage.
- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways, further affecting cell viability.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, supporting its potential use in pharmaceutical formulations aimed at treating infections.
Cancer Cell Line Research
A significant study focused on the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated that the compound induced apoptosis through ROS-mediated pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with higher concentrations of the compound.
Safety and Toxicity
While promising, the safety profile of this compound requires careful consideration. Toxicological assessments indicate potential hazards associated with high concentrations, necessitating further research into its long-term effects and mechanisms of toxicity.
Properties
IUPAC Name |
3-chlorobut-3-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJZGXKWTBASIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617712 |
Source
|
Record name | (3-Chlorobut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62692-39-1 |
Source
|
Record name | (3-Chlorobut-3-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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